1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
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Overview
Description
1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound with the molecular formula C12H15NO It is a derivative of tetrahydroquinoline, featuring a carbaldehyde group at the 6-position and methyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 1,2,3,4-tetrahydroquinoline with formaldehyde and subsequent methylation. Another method includes the cyclization of appropriate precursors under acidic conditions, followed by formylation to introduce the carbaldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis, starting from readily available raw materials. The process may include catalytic hydrogenation, cyclization, and formylation steps, optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Reduction: 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the methyl and carbaldehyde groups, making it less reactive in certain chemical reactions.
1,2-Dimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but without the carbaldehyde group, affecting its reactivity and applications.
6-Formyl-1,2,3,4-tetrahydroquinoline:
Uniqueness
1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is unique due to the presence of both methyl and carbaldehyde groups, which confer distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
1,2-dimethyl-3,4-dihydro-2H-quinoline-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-3-5-11-7-10(8-14)4-6-12(11)13(9)2/h4,6-9H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTNJOWUMHXQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C)C=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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